

Esuprone: Identification and Properties

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Compound of Interest

Compound Name: *Esuprone*

Cat. No.: *B1671323*

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Esuprone is a chemical compound identified by the CAS Number 91406-11-0.[1] It is also known by other names such as Ethanesulfonic acid, 3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester, and the code name Lu 43839. **Esuprone** is recognized for its activity as a brain-penetrant, orally active, and selective inhibitor of monoamine oxidase A (MAO-A), with an IC50 of 7.3 nM.[1]

Synthesis of Esuprone

The synthesis of **Esuprone** is a multi-step process that begins with the formation of a coumarin core, followed by an esterification reaction. The overall synthesis can be conceptually divided into two key stages:

- Stage 1: Synthesis of 7-Hydroxy-3,4-dimethylcoumarin (Pechmann Condensation)
- Stage 2: Esterification to yield **Esuprone**

A detailed experimental protocol for each stage is provided below.

Stage 1: Synthesis of 7-Hydroxy-4-methylcoumarin

The foundational coumarin structure of **Esuprone** is synthesized via the Pechmann condensation. This reaction involves the condensation of a phenol with a β -ketoester under acidic conditions.[2][3][4]

Experimental Protocol:

- Reaction Setup: A beaker containing 100 ml of concentrated sulfuric acid is placed in an ice bath to maintain a low temperature.[3]
- Addition of Reactants: To the chilled sulfuric acid, 0.1 mol of resorcinol and ethyl acetoacetate are added with continuous stirring. The temperature should be maintained throughout the addition.[3]
- Reaction: The reaction mixture is stirred for two hours at a low temperature and then allowed to stand at room temperature for 18 hours.[3]
- Precipitation: The reaction mixture is then poured into a mixture of 200g of crushed ice and 300 ml of distilled water with vigorous stirring. This results in the formation of a white precipitate of 7-hydroxy-4-methylcoumarin.[3]
- Purification:
 - The crude product is collected by vacuum filtration and washed with 350 ml of cold water. [3]
 - The precipitate is then dissolved in 150 ml of 5% w/v sodium hydroxide solution and filtered.[3]
 - The filtrate is acidified with 55 ml of concentrated sulfuric acid with vigorous stirring.[3]
 - The purified 7-hydroxy-4-methylcoumarin is collected by filtration, washed with cold water, dried, and recrystallized from ethanol.[3]

Quantitative Data for Stage 1:

Parameter	Value	Reference
Molar Ratio of Reactants	1:1 (Resorcinol:Ethyl Acetoacetate)	[3]
Catalyst	Concentrated Sulfuric Acid	[3]
Reaction Temperature	0-10 °C initially, then room temperature	[3]
Reaction Time	2 hours (stirring) + 18 hours (standing)	[3]

Stage 2: Synthesis of Esuprone (Esterification)

The final step in the synthesis of **Esuprone** involves the esterification of the 7-hydroxy group of the coumarin intermediate with ethanesulfonyl chloride. A general procedure for the esterification of similar 7-hydroxycoumarin derivatives is outlined below, which can be adapted for the synthesis of **Esuprone**.

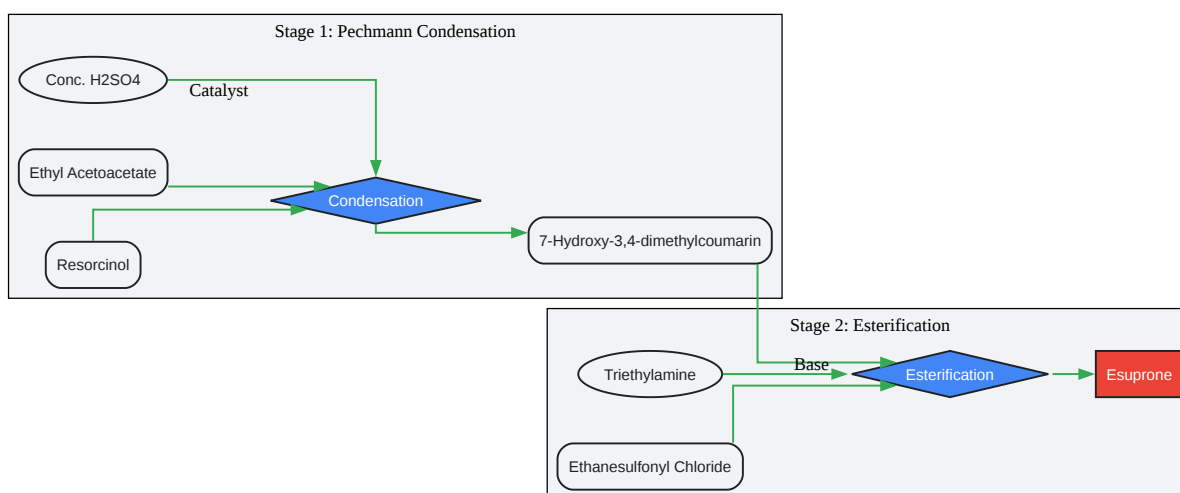
Experimental Protocol:

- **Reaction Setup:** In a round bottom flask, 7-hydroxy-3,4-dimethylcoumarin (0.005 mol) is dissolved in 20 ml of Dichloromethane and cooled to 0°C.[3]
- **Addition of Base:** Triethylamine (0.005 mol) is added slowly to the reaction mixture with constant stirring.[3]
- **Addition of Sulfonyl Chloride:** Ethanesulfonyl chloride is then added to the mixture with continuous stirring.[3]
- **Reaction:** The reaction mixture is stirred at 0°C for an additional 2 hours, and stirring is continued at room temperature overnight. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]
- **Workup and Purification:**
 - The reaction mixture is washed with a saturated solution of sodium bicarbonate, brine solution, and water.[3]

- The organic phase is separated and dried over anhydrous Na_2SO_4 .^[3]
- The solvent is removed under vacuum, and the resulting crude **Esuprone** is recrystallized from ethanol to yield the pure product.^[3]

Visualization of the Synthesis Workflow

The following diagram illustrates the two-stage synthesis process of **Esuprone**.



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Caption: Synthesis workflow of **Esuprone**.

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